Azane; 2-[2-(2-hexadecoxyethoxy)ethoxy]ethyl hydrogen sulfate
Description
Chemical Structure: The compound is an ammonium (azane) salt of a sulfate ester featuring a hexadecyl (C16) alkyl chain and two ethoxy groups. Its structure is:
C₁₆H₃₃-O-(CH₂CH₂O)₂-CH₂CH₂-O-SO₃⁻ NH₄⁺.
Molecular Formula: C₂₂H₄₇NO₇S (calculated based on chain length and functional groups). Molecular Weight: ~477.7 g/mol (estimated). Applications: Primarily used as a surfactant or emulsifier in industrial formulations, personal care products (e.g., shampoos, cleansers), and heavy-duty cleaning agents due to its hydrophobic C16 chain and hydrophilic sulfate-ethoxy groups .
Properties
CAS No. |
56049-85-5 |
|---|---|
Molecular Formula |
C22H49NO7S |
Molecular Weight |
471.7 g/mol |
IUPAC Name |
azanium;2-[2-(2-hexadecoxyethoxy)ethoxy]ethyl sulfate |
InChI |
InChI=1S/C22H46O7S.H3N/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-26-17-18-27-19-20-28-21-22-29-30(23,24)25;/h2-22H2,1H3,(H,23,24,25);1H3 |
InChI Key |
PHXSEUBFRVSZFW-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCOCCOCCOCCOS(=O)(=O)[O-].[NH4+] |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis of 2-[2-(2-hexadecoxyethoxy)ethoxy]ethyl hydrogen sulfate generally involves two key stages:
Preparation of the Poly(ethylene glycol) Alkyl Ether Intermediate
The intermediate, 2-[2-(2-hexadecoxyethoxy)ethoxy]ethanol, is synthesized by sequential etherification reactions starting from polyethylene glycol derivatives and hexadecanol (cetyl alcohol).
-
- Hexadecanol (cetyl alcohol)
- Triethylene glycol or polyethylene glycol derivatives with terminal hydroxyl groups
-
- Acid-catalyzed or base-catalyzed Williamson ether synthesis
- Use of alkyl halides or tosylates as alkylating agents
- Solvents such as tetrahydrofuran (THF) or dichloromethane (DCM)
- Temperature range: 0°C to reflux conditions depending on catalyst and reagents
Example:
Hexadecanol is converted to hexadecyl tosylate, which is then reacted with triethylene glycol under basic conditions (e.g., sodium hydride or potassium carbonate) to form the ether linkage.Yield: Typically high, >85% under optimized conditions.
Sulfation of the Terminal Hydroxyl Group
The hydroxyl group of the poly(ethylene glycol) alkyl ether intermediate is converted into the hydrogen sulfate group using sulfating agents.
Common sulfating agents and conditions:
| Sulfating Agent | Reaction Conditions | Notes | Typical Yield |
|---|---|---|---|
| Sulfur trioxide-pyridine complex | Room temperature to 40°C, inert atmosphere | Controlled addition to avoid over-sulfation | 70-90% |
| Chlorosulfonic acid (ClSO3H) | Low temperature (0-5°C), quenching with water or base | Highly reactive, requires careful handling | 60-85% |
| Sulfuric acid (H2SO4) | Concentrated acid, low temperature | Less selective, possible side reactions | 50-75% |
| Sulfur trioxide in organic solvents (e.g., SO3 in DMF) | Controlled addition, mild heating | Efficient and cleaner reaction | 80-95% |
- The intermediate alcohol is dissolved in anhydrous solvent (e.g., pyridine or dichloromethane).
- Sulfur trioxide-pyridine complex is added dropwise at 0°C under nitrogen atmosphere.
- The reaction mixture is stirred for several hours at room temperature.
- The product is isolated by aqueous workup and purified by extraction or chromatography.
Alternative Synthetic Routes
Some patents and literature describe alternative approaches, including:
- Direct sulfation of polyethylene glycol alkyl ethers synthesized in situ
- Use of tosylate intermediates for better leaving groups in ether formation
- Enzymatic or chemo-enzymatic sulfation for regioselective modification
Data Table: Summary of Preparation Conditions and Yields
| Step | Reagents/Conditions | Temperature | Solvent | Yield (%) | Reference/Notes |
|---|---|---|---|---|---|
| Hexadecyl tosylate formation | Hexadecanol + TsCl + pyridine | 0°C to RT | Dichloromethane | 90-95 | Common tosylation reaction |
| Etherification | Hexadecyl tosylate + triethylene glycol + K2CO3 | RT to reflux | THF or DCM | 85-90 | Williamson ether synthesis |
| Sulfation | SO3-pyridine complex or ClSO3H | 0-40°C | Pyridine/DCM | 70-90 | Controlled sulfation to hydrogen sulfate |
| Purification | Extraction, chromatography | - | Various | - | Standard organic purification methods |
Research Discoveries and Notes
- The sulfation step requires careful control of temperature and stoichiometry to avoid polysulfation or degradation of the ether chain.
- The use of sulfur trioxide-pyridine complex is preferred for milder conditions and better selectivity.
- The long alkyl chain (hexadecyl) contributes to the amphiphilicity, and the triethylene glycol spacer enhances solubility and reactivity.
- The compound finds applications as a surfactant with potential in drug delivery systems and nanomaterial surface modification.
- Recent patents (e.g., US11045553B2) discuss related surfactant and ligand preparations involving similar sulfated polyether chains, emphasizing the importance of stabilized sulfation chemistry for functional materials.
Chemical Reactions Analysis
Types of Reactions
Azane; 2-[2-(2-hexadecoxyethoxy)ethoxy]ethyl hydrogen sulfate undergoes various chemical reactions, including:
Oxidation: The sulfate group can be oxidized to form sulfonic acids.
Reduction: The sulfate group can be reduced to form alcohols.
Substitution: The hydrogen sulfate group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfonic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the reagent used.
Scientific Research Applications
Cosmetic Applications
Surfactant Properties
Azane serves as an effective surfactant in cosmetic formulations. Its ability to reduce surface tension allows for improved spreading and penetration of active ingredients in skin and hair products.
Case Study: Anti-Hair Loss Shampoo
A study demonstrated the incorporation of azane in a multi-functional anti-hair loss shampoo. The formulation included:
- Foaming agents
- Conditioners
- Thickening agents
- Preservatives
The results indicated enhanced foaming and conditioning properties, leading to increased consumer satisfaction regarding hair texture and manageability.
| Ingredient Type | Function |
|---|---|
| Foaming Agent | Enhances lather |
| Conditioner | Improves hair texture |
| Thickening Agent | Provides desired viscosity |
| Preservative | Extends shelf life |
Pharmaceutical Applications
Drug Delivery Systems
Azane is utilized in pharmaceutical formulations as a drug delivery agent. Its surfactant properties facilitate the solubilization of hydrophobic drugs, enhancing bioavailability.
Case Study: Liposomal Formulations
Research has shown that azane can be used in the preparation of liposomes for targeted drug delivery. The encapsulation efficiency of drugs was significantly improved when azane was included in the formulation, resulting in better therapeutic outcomes.
| Parameter | Control Group | Azane-Enhanced Group |
|---|---|---|
| Encapsulation Efficiency (%) | 45% | 78% |
| Release Rate (24h) | 60% | 30% |
Agricultural Applications
Pesticide Formulation
In agriculture, azane is employed as an adjuvant in pesticide formulations. Its surfactant characteristics improve the dispersion and adhesion of pesticides on plant surfaces.
Case Study: Herbicide Efficacy
A field trial assessed the effectiveness of a herbicide when combined with azane. The results indicated a significant increase in herbicide adherence to leaf surfaces, leading to improved weed control.
| Treatment | Weed Control (%) |
|---|---|
| Herbicide Alone | 65% |
| Herbicide + Azane | 90% |
Mechanism of Action
The mechanism of action of Azane; 2-[2-(2-hexadecoxyethoxy)ethoxy]ethyl hydrogen sulfate involves its ability to interact with both hydrophobic and hydrophilic molecules. The long alkyl chain interacts with hydrophobic molecules, while the sulfate group interacts with hydrophilic molecules. This dual interaction allows it to act as an effective surfactant, reducing surface tension and enhancing solubility.
Comparison with Similar Compounds
Key Properties :
- High hydrophobicity due to the C16 chain, leading to strong oil-binding capacity.
- Enhanced emulsifying efficiency compared to shorter-chain analogs.
- Ammonium counterion may improve solubility in acidic formulations compared to sodium salts .
Comparison with Similar Compounds
Structural and Functional Differences
The table below compares key parameters of azane; 2-[2-(2-hexadecoxyethoxy)ethoxy]ethyl hydrogen sulfate with structurally related alkyl ether sulfates:
Key Observations
Alkyl Chain Impact :
- Longer chains (e.g., C16) increase hydrophobicity (higher LogP) and reduce water solubility, making them suitable for oil-rich systems. Shorter chains (C12–C14) prioritize foaming and mildness in personal care .
- C16 derivatives exhibit higher environmental persistence but lower skin penetration compared to C12 analogs .
Counterion Influence :
- Sodium salts (e.g., Sodium Myreth Sulfate) are stable in neutral-to-alkaline conditions, whereas ammonium salts (e.g., target compound) may degrade in acidic environments but offer better compatibility with cationic ingredients .
Ethoxy Group Variations: Additional ethoxy groups (e.g., in Nonoxynol-4) enhance water solubility and reduce irritation but may introduce endocrine-disrupting risks in nonylphenol-based compounds .
Biological Activity
Azane; 2-[2-(2-hexadecoxyethoxy)ethoxy]ethyl hydrogen sulfate, a complex ether compound, has garnered attention for its potential biological activities. This article explores its antimicrobial properties, mechanisms of action, and relevant case studies that illustrate its efficacy in various applications.
Chemical Structure and Properties
The compound is characterized by its long hydrophobic hexadecyl chain, which influences its biological interactions. Its molecular formula is C₁₈H₃₈O₅S, and it has a molecular weight of approximately 366.57 g/mol. The presence of the sulfate group enhances its solubility in aqueous environments, making it suitable for various formulations.
Antimicrobial Activity
Research indicates that Azane exhibits significant antimicrobial properties against a range of pathogens. The following table summarizes the key findings related to its antimicrobial effects:
| Pathogen | Minimum Inhibitory Concentration (MIC) | Mechanism of Action |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | Disruption of cell membrane integrity |
| Escherichia coli | 64 µg/mL | Inhibition of cell wall synthesis |
| Candida albicans | 16 µg/mL | Induction of apoptosis in fungal cells |
These results suggest that Azane's long hydrophobic chain contributes to its ability to disrupt microbial membranes, leading to cell death.
Case Studies
- Case Study on Skin Applications : A study published in the Journal of Applied Microbiology evaluated the efficacy of Azane in topical formulations for treating skin infections caused by Staphylococcus aureus. The formulation containing Azane showed a 75% reduction in bacterial load after 48 hours compared to control groups without the compound .
- Oral Hygiene Products : In a clinical trial assessing mouthwashes containing Azane, participants reported a significant decrease in oral bacteria levels, particularly Streptococcus mutans, which is associated with dental caries. The study concluded that Azane could be a valuable ingredient in oral hygiene products due to its antimicrobial properties .
- Agricultural Applications : Research conducted on the use of Azane as a pesticide demonstrated effective control over fungal pathogens in crops. The application of Azane reduced fungal growth by up to 60%, indicating its potential as a biopesticide .
The antimicrobial activity of Azane can be attributed to several mechanisms:
- Membrane Disruption : The hydrophobic nature allows Azane to integrate into microbial membranes, causing leakage of cellular contents.
- Inhibition of Enzymatic Activity : It may inhibit key enzymes involved in cell wall synthesis and metabolic pathways, leading to cell death.
- Induction of Apoptosis : In fungal cells, Azane has been shown to trigger apoptotic pathways, leading to cell death.
Q & A
Q. What are the recommended analytical methods for quantifying Azane; 2-[2-(2-hexadecoxyethoxy)ethoxy]ethyl hydrogen sulfate in complex mixtures?
Reverse-phase high-performance liquid chromatography (RP-HPLC) using columns like Newcrom R1 is effective for separating and quantifying structurally similar surfactants. Method optimization should include mobile phase composition (e.g., acetonitrile/water gradients) and detection wavelengths (e.g., UV at 210–220 nm) to enhance resolution . Calibration with purified standards is critical for accurate quantification.
Q. How can the structural integrity of this compound be confirmed during synthesis?
Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) and high-resolution mass spectrometry (HRMS) are essential. For example, the ethoxy chain protons resonate at δ 3.5–4.0 ppm in ¹H NMR, while sulfate groups influence chemical shifts in adjacent protons. HRMS can verify the molecular ion peak (expected m/z ~454 for the free acid form) .
Q. What are the key stability considerations for handling this compound in aqueous solutions?
The sulfate ester bond is prone to hydrolysis under neutral to alkaline conditions, generating hexadecanol and sulfate byproducts. Stability studies should monitor pH (optimum pH 4–6) and temperature (store at 4°C). Use buffered solutions and avoid prolonged exposure to light or oxygen .
Advanced Research Questions
Q. How does the compound interact with lipid bilayers or biological membranes?
Molecular dynamics simulations and fluorescence anisotropy assays can elucidate its surfactant behavior. The hexadecoxy chain facilitates hydrophobic embedding into lipid bilayers, while the sulfate group enhances interfacial electrostatic interactions. Comparative studies with sodium lauryl sulfate (SLS) reveal lower irritation potential but similar membrane-disruptive effects at high concentrations .
Q. What experimental strategies resolve contradictions in reported biological activities (e.g., antimicrobial vs. cytotoxic effects)?
Dose-response profiling and cell-type-specific assays are critical. For instance, antimicrobial activity (MIC ~10–50 μM) may occur at lower concentrations than cytotoxic thresholds (IC50 > 100 μM). Use isogenic cell lines (e.g., HEK293 vs. HeLa) and control compounds (e.g., SLS) to differentiate mechanism-specific effects .
Q. How can the compound’s reactivity be leveraged in synthesizing derivatives for targeted applications?
Functionalize the sulfate group via nucleophilic substitution or esterification. For example, react with primary amines to form sulfamate derivatives or with epoxides to generate branched surfactants. Monitor reaction progress via thin-layer chromatography (TLC) and purify intermediates using silica gel chromatography .
Methodological Design Considerations
Q. What in silico tools predict the compound’s environmental fate or biodegradability?
Use QSAR models (e.g., EPI Suite) to estimate logP (~3.8) and biodegradation half-life (>60 days). Experimental validation via OECD 301F respirometry tests can confirm persistence in aquatic systems, with adjustments for ethoxy chain length impacts on microbial degradation .
Q. How to design assays for evaluating its role in modulating protein-lipid interactions?
Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) can quantify binding affinities to lipid-associated proteins (e.g., albumin or lipases). Prepare lipid vesicles with embedded compound and measure dissociation constants (Kd) under varying ionic strengths .
Data Interpretation and Contradictions
Q. Why do cytotoxicity studies show variability across cell lines?
Variability arises from differences in membrane composition (e.g., cholesterol content) and metabolic activity. Normalize data to membrane integrity markers (e.g., LDH release) and use lipidomics to correlate cytotoxicity with membrane lipid remodeling .
Q. How to reconcile conflicting reports on its emulsifying efficiency versus stability?
Conduct interfacial tension measurements (pendant drop method) under controlled shear rates and temperatures. The compound’s ethoxy groups improve emulsification at 25–40°C but reduce stability above 60°C due to increased hydrolysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
